molecular formula C19H20N4O3 B2473409 (E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3-ethoxy-4-hydroxybenzylidene)propanehydrazide CAS No. 518018-71-8

(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3-ethoxy-4-hydroxybenzylidene)propanehydrazide

Cat. No. B2473409
CAS RN: 518018-71-8
M. Wt: 352.394
InChI Key: XZEAYNCALJUZAF-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3-ethoxy-4-hydroxybenzylidene)propanehydrazide is a useful research compound. Its molecular formula is C19H20N4O3 and its molecular weight is 352.394. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Activities

Some derivatives of 1H-benzo[d]imidazoles, including similar compounds to the one , have been evaluated for their in vitro antioxidant properties. These properties were assessed through rat liver microsomal NADPH-dependent inhibition of lipid peroxidation and ethoxyresorufin O-deethylase (EROD) activity. For instance, a compound closely related to (E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3-ethoxy-4-hydroxybenzylidene)propanehydrazide showed significant antioxidant activities, including 100% inhibition on LP level and 92% inhibition on EROD (Alp et al., 2015).

Anticancer Activity

The synthesis of benzimidazoles bearing a similar nucleus to the compound has shown potential as anticancer agents. These compounds were screened for their in vitro anticancer activity at the National Cancer Institute (NCI), USA, against a 60 cell line panel. One derivative emerged as a lead compound with significant growth inhibition activity (Rashid, Husain & Mishra, 2012).

Catalytic and Antitumor Activities

Oxovanadium(V) and Dioxomolybdenum(VI) complexes of amide-imine conjugates, including derivatives of 1H-benzo[d]imidazoles, have been synthesized and characterized. These complexes, along with their ligands, have been explored for their antitumor activities on Dalton lymphoma and murine lymphoma cells. Some of these compounds displayed promising results in this context (Ta et al., 2019).

Antimicrobial Activity

Novel fused heterocyclic compounds, including derivatives of 1H-benzo[d]imidazoles, have been synthesized and tested for their antimicrobial activity. This includes evaluation against a range of microbial strains, demonstrating the potential of these compounds in antimicrobial applications (Khairwar, Mishra & Singh, 2021).

Fluorescent Sensors

Benzimidazole derivatives have been designed and synthesized as fluorescent sensors. These compounds have shown significant sensitivity and selectivity in detecting specific analytes, indicating their potential application in various analytical and diagnostic fields (Suman et al., 2019).

properties

IUPAC Name

3-(benzimidazol-1-yl)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-2-26-18-11-14(7-8-17(18)24)12-21-22-19(25)9-10-23-13-20-15-5-3-4-6-16(15)23/h3-8,11-13,24H,2,9-10H2,1H3,(H,22,25)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEAYNCALJUZAF-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CCN2C=NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CCN2C=NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.